5-Amino-1H-indazole-6-thiol
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Overview
Description
5-Amino-1H-indazole-6-thiol is a heterocyclic compound that features both an amino group and a thiol group attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of both amino and thiol groups in this compound makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-indazole-6-thiol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-indazole-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino or thiol groups under basic conditions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through reduction of the amino group.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol-containing enzymes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1H-indazole-6-thiol involves its interaction with molecular targets through its amino and thiol groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
5-Aminoindazole: Lacks the thiol group, making it less versatile in certain chemical reactions.
6-Thioindazole: Lacks the amino group, limiting its potential biological interactions.
1H-Indazole-6-thiol: Similar structure but without the amino group, affecting its reactivity and applications.
Uniqueness: This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
5-amino-1H-indazole-6-thiol |
InChI |
InChI=1S/C7H7N3S/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10) |
InChI Key |
SQSJODSIHSAIND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)S |
Origin of Product |
United States |
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